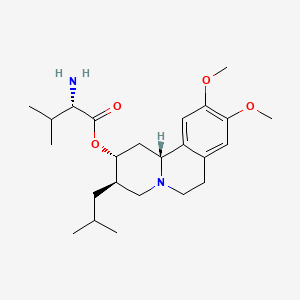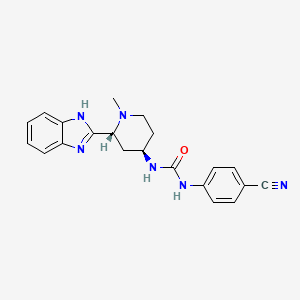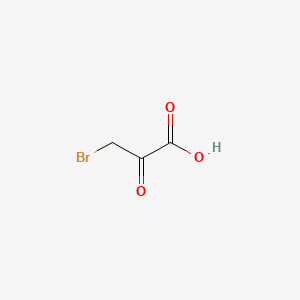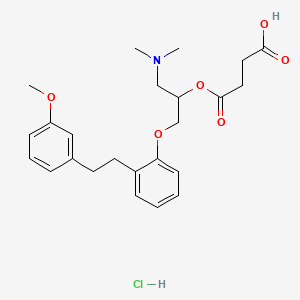
Sarpogrelate hydrochloride
概要
説明
MCI-9042, also known as sarpogrelate hydrochloride, is a selective antagonist of the serotonin 2A receptor. It has been widely used as an anti-platelet agent for the treatment of peripheral artery disease. The compound exhibits high affinity for serotonin 2A receptors and has been shown to improve vascular function .
科学的研究の応用
MCI-9042 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its effects on platelet aggregation and vascular function.
Medicine: Used in the treatment of peripheral artery disease and studied for its potential in treating other cardiovascular conditions.
Industry: Employed in the development of new therapeutic agents targeting serotonin receptors
作用機序
MCI-9042 exerts its effects by antagonizing serotonin 2A receptors. This action inhibits serotonin-induced platelet aggregation and vasoconstriction. The compound binds to the serotonin 2A receptor, preventing serotonin from activating the receptor and thereby reducing platelet aggregation and improving blood flow .
Similar Compounds:
Ticlopidine: Another anti-platelet agent but with a different mechanism of action.
Cyproheptadine: A serotonin antagonist with broader receptor activity.
Ketanserin: A serotonin 2A receptor antagonist with additional alpha-adrenergic blocking activity
Uniqueness of MCI-9042: MCI-9042 is unique due to its high selectivity for serotonin 2A receptors and its potent anti-platelet activity. Unlike other compounds, it does not significantly affect other serotonin receptor subtypes or adrenergic receptors, making it a more targeted therapeutic agent .
Safety and Hazards
Sarpogrelate hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . It is also considered hazardous under the 2012 OSHA Hazard Communication Standard .
将来の方向性
Sarpogrelate hydrochloride has potential as a new heart failure therapy. According to researchers, it could potentially decrease health care costs associated with cardiovascular disease . It has been found to suppress the development of heart failure at least in part by inhibiting the ERK1/2–GATA4 signaling pathway .
生化学分析
Biochemical Properties
Sarpogrelate hydrochloride plays a significant role in biochemical reactions by specifically inhibiting the serotonin 2A receptor. This inhibition prevents serotonin from binding to its receptor on vascular smooth muscle cells and platelets, thereby reducing vasoconstriction and platelet aggregation. The compound interacts with various biomolecules, including serotonin receptors and enzymes involved in platelet activation. By blocking the serotonin 2A receptor, this compound effectively reduces the downstream signaling pathways that lead to thrombus formation and vascular smooth muscle cell proliferation .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In vascular smooth muscle cells, it inhibits proliferation by blocking serotonin-mediated signaling pathways. In platelets, this compound reduces aggregation by preventing serotonin from binding to its receptor. Additionally, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammation and fibrosis, thereby exerting anti-inflammatory and anti-fibrotic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin 2A receptor, thereby preventing serotonin from activating this receptor. This inhibition leads to a decrease in intracellular calcium levels, which in turn reduces the activation of downstream signaling pathways involved in vasoconstriction and platelet aggregation. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This results in changes in the expression of genes involved in cell proliferation, inflammation, and fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to have a short elimination half-life, which necessitates frequent dosing to maintain therapeutic levels. Sustained-release formulations of this compound have been developed to prolong its effects and improve patient compliance. These formulations have shown to effectively control the drug release rate for up to 24 hours, thereby providing a more consistent therapeutic effect .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces platelet aggregation and vascular smooth muscle cell proliferation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes extensive first-pass metabolism, resulting in the formation of several metabolites. These metabolites are further processed by various enzymes and cofactors, ultimately leading to their excretion in urine and feces. The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects. The distribution of this compound within the body can impact its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound can be directed to these compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the plasma membrane, where it interacts with serotonin receptors, or to intracellular organelles, where it modulates gene expression and cellular metabolism. The subcellular localization of this compound is crucial for its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MCI-9042 involves several steps. The key intermediate is (±)-2-(dimethylamino)-1-[[o-(m-methoxyphenethyl)phenoxy]methyl]ethyl hydrogen succinate. The synthesis starts with the reaction of 3-methoxyphenethyl bromide with phenol in the presence of a base to form the ether linkage. This intermediate is then reacted with dimethylamine and succinic anhydride to form the final product, MCI-9042 .
Industrial Production Methods: Industrial production of MCI-9042 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified using crystallization and chromatography techniques .
化学反応の分析
Types of Reactions: MCI-9042 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
特性
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBIDFFYCYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046662 | |
| Record name | Sarpogrelate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135159-51-2 | |
| Record name | Sarpogrelate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135159-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarpogrelate hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarpogrelate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARPOGRELATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARPOGRELATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



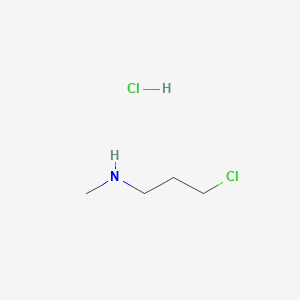

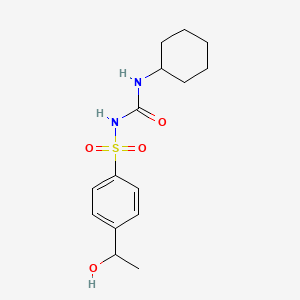

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)


